molecular formula C18H16FNO5 B215669 2-(4-Fluorophenyl)-2-oxoethyl 4-(4-hydroxyanilino)-4-oxobutanoate

2-(4-Fluorophenyl)-2-oxoethyl 4-(4-hydroxyanilino)-4-oxobutanoate

Cat. No. B215669
M. Wt: 345.3 g/mol
InChI Key: VIRALKLDHBSMTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluorophenyl)-2-oxoethyl 4-(4-hydroxyanilino)-4-oxobutanoate is a chemical compound that belongs to the class of oxoesters. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-2-oxoethyl 4-(4-hydroxyanilino)-4-oxobutanoate involves its interaction with certain enzymes in the body. Specifically, it has been shown to inhibit the activity of enzymes such as histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1). These enzymes play a role in the regulation of gene expression and are often overexpressed in cancer cells. By inhibiting their activity, 2-(4-Fluorophenyl)-2-oxoethyl 4-(4-hydroxyanilino)-4-oxobutanoate may be able to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-Fluorophenyl)-2-oxoethyl 4-(4-hydroxyanilino)-4-oxobutanoate has a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. Additionally, it has been shown to have anti-inflammatory effects and may be able to reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-Fluorophenyl)-2-oxoethyl 4-(4-hydroxyanilino)-4-oxobutanoate is its relatively simple synthesis method. Additionally, it has been shown to have potent inhibitory activity against certain enzymes, making it a promising candidate for drug discovery. However, there are also limitations to its use in lab experiments. For example, it may have off-target effects on other enzymes in the body, and its toxicity and pharmacokinetics have not been extensively studied.

Future Directions

There are several potential future directions for research on 2-(4-Fluorophenyl)-2-oxoethyl 4-(4-hydroxyanilino)-4-oxobutanoate. One area of interest is its potential as a treatment for cancer. Further studies are needed to determine its efficacy and safety in animal models and human clinical trials. Additionally, research could focus on its potential as a treatment for inflammatory diseases, as well as its effects on other enzymes in the body. Overall, 2-(4-Fluorophenyl)-2-oxoethyl 4-(4-hydroxyanilino)-4-oxobutanoate is a promising compound with potential applications in scientific research and drug discovery.

Synthesis Methods

The synthesis of 2-(4-Fluorophenyl)-2-oxoethyl 4-(4-hydroxyanilino)-4-oxobutanoate involves the reaction between 4-fluorophenylacetic acid and ethyl oxalyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with 4-hydroxyaniline to obtain the final product. The synthesis method is relatively simple and can be easily scaled up for larger production.

Scientific Research Applications

2-(4-Fluorophenyl)-2-oxoethyl 4-(4-hydroxyanilino)-4-oxobutanoate has potential applications in scientific research, particularly in the field of drug discovery. It has been studied for its potential as an inhibitor of certain enzymes that play a role in cancer cell growth and proliferation. Additionally, it has been shown to have anti-inflammatory properties and may have potential as a treatment for inflammatory diseases.

properties

Product Name

2-(4-Fluorophenyl)-2-oxoethyl 4-(4-hydroxyanilino)-4-oxobutanoate

Molecular Formula

C18H16FNO5

Molecular Weight

345.3 g/mol

IUPAC Name

[2-(4-fluorophenyl)-2-oxoethyl] 4-(4-hydroxyanilino)-4-oxobutanoate

InChI

InChI=1S/C18H16FNO5/c19-13-3-1-12(2-4-13)16(22)11-25-18(24)10-9-17(23)20-14-5-7-15(21)8-6-14/h1-8,21H,9-11H2,(H,20,23)

InChI Key

VIRALKLDHBSMTD-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)COC(=O)CCC(=O)NC2=CC=C(C=C2)O)F

Canonical SMILES

C1=CC(=CC=C1C(=O)COC(=O)CCC(=O)NC2=CC=C(C=C2)O)F

Origin of Product

United States

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